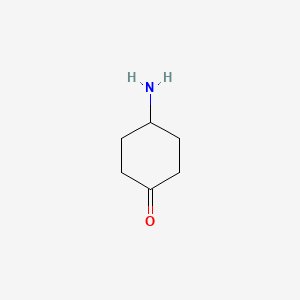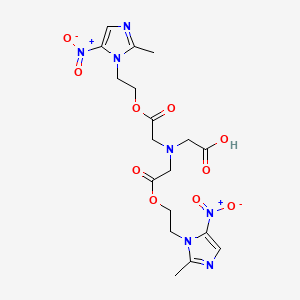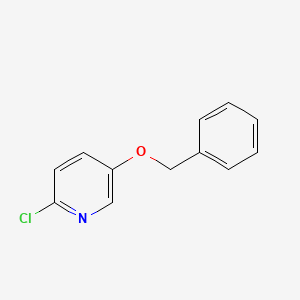
2,6-ビス(4-アジドベンジリデン)シクロヘキサノン
概要
説明
2,6-Bis(4-azidobenzylidene)cyclohexanone is an organic compound with the molecular formula C20H16N6O. It is a derivative of cyclohexanone, where two azidobenzylidene groups are attached at the 2 and 6 positions of the cyclohexanone ring. This compound is known for its applications in photosensitive materials and has been studied for its unique chemical properties .
科学的研究の応用
2,6-Bis(4-azidobenzylidene)cyclohexanone has several scientific research applications:
Photosensitive Materials: It is used as a photosensitizer in photoresists, which are materials that change their properties when exposed to light, making them useful in photolithography and other imaging techniques
Polymer Chemistry: The compound is used in the preparation of homogeneous pseudo-interpenetrating polymer networks and benzocyclobutene-functionalized siloxane thermosets
Material Science: Its unique properties make it valuable in the development of new materials with specific light-sensitive characteristics
作用機序
Target of Action
It is frequently used as a photosensitizer in photoresists , suggesting that its targets could be the components of these photoresist materials.
Mode of Action
The compound interacts with its targets primarily through its azide groups. These groups can undergo a variety of reactions, including cycloadditions and rearrangements, which can lead to changes in the structure and properties of the target molecules .
Biochemical Pathways
Given its use in photoresist materials, it likely plays a role in the polymerization processes that occur during the formation of these materials .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The molecular and cellular effects of 2,6-Bis(4-azidobenzylidene)cyclohexanone’s action are largely dependent on its use. In photoresist materials, it can contribute to the formation of a hardened polymer structure upon exposure to light .
Action Environment
The action, efficacy, and stability of 2,6-Bis(4-azidobenzylidene)cyclohexanone can be influenced by various environmental factors. For instance, it has been reported that the compound can undergo thermal degradation at temperatures as low as 60°C . Additionally, its photosensitive nature means that exposure to light can trigger reactions in the compound .
生化学分析
Biochemical Properties
2,6-Bis(4-azidobenzylidene)cyclohexanone plays a significant role in biochemical reactions, particularly in the context of photosensitive materials. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with both saturated and unsaturated hydrocarbon chains of polymers through the formation of nitrenes, which are highly reactive species generated by thermal activation or photolysis . These interactions are crucial for its function as a photosensitizer in photoresists.
Cellular Effects
2,6-Bis(4-azidobenzylidene)cyclohexanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular components can lead to alterations in cell function. For instance, its interaction with cellular proteins can result in changes in protein function and localization, thereby impacting cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2,6-Bis(4-azidobenzylidene)cyclohexanone involves the formation of nitrenes upon thermal activation or photolysis. These nitrenes are highly reactive and can form covalent bonds with various biomolecules, including proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to interact with both saturated and unsaturated hydrocarbon chains is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(4-azidobenzylidene)cyclohexanone can change over time. The compound is known to be thermally stable at temperatures up to 75-80°C, but it can undergo thermal degradation at higher temperatures or in the presence of certain additives . Long-term exposure to light can also lead to degradation, affecting its stability and efficacy as a photosensitizer .
Dosage Effects in Animal Models
The effects of 2,6-Bis(4-azidobenzylidene)cyclohexanone in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effective photosensitizing properties. At higher doses, it can cause toxic or adverse effects, including potential damage to cellular components due to the formation of reactive nitrenes . Threshold effects and dose-dependent toxicity should be carefully evaluated in animal studies.
Metabolic Pathways
2,6-Bis(4-azidobenzylidene)cyclohexanone is involved in metabolic pathways related to its role as a photosensitizer. The compound interacts with enzymes and cofactors that facilitate its activation and subsequent reactions. The formation of nitrenes and their interactions with cellular components are key aspects of its metabolic pathway . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 2,6-Bis(4-azidobenzylidene)cyclohexanone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s light-sensitive nature also affects its distribution, as exposure to light can lead to its activation and subsequent reactions.
Subcellular Localization
The subcellular localization of 2,6-Bis(4-azidobenzylidene)cyclohexanone is influenced by its interactions with cellular components and its light-sensitive properties. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization, as the formation of reactive nitrenes can lead to localized changes in cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-azidobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production would also involve stringent quality control measures to maintain consistency in the product .
化学反応の分析
Types of Reactions
2,6-Bis(4-azidobenzylidene)cyclohexanone undergoes several types of chemical reactions, including:
Photolysis: The azide groups in the compound can undergo photolysis upon exposure to ultraviolet light, leading to the formation of nitrenes.
Thermal Reactions: The compound is thermally stable but can degrade at higher temperatures, leading to the formation of various by-products
Common Reagents and Conditions
Photolysis: Ultraviolet light is used to induce the photolysis of the azide groups.
Thermal Reactions: Elevated temperatures (above 60°C) can cause thermal degradation
Major Products Formed
Photolysis: Nitrenes are the primary products formed during the photolysis of the azide groups.
Thermal Reactions: Various by-products are formed depending on the specific conditions and the presence of other reactive species
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-fluorobenzylidene)cyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-chlorobenzylidene)cyclohexanone
- 2,6-Bis(4-bromobenzylidene)cyclohexanone
Uniqueness
2,6-Bis(4-azidobenzylidene)cyclohexanone is unique due to the presence of azide groups, which confer specific photochemical properties not found in its analogs. The azide groups allow for photolysis and the formation of reactive nitrenes, making it particularly useful in applications requiring light sensitivity and reactivity .
特性
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOMHUYXSAUPB-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20237-98-3 | |
| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Bis(4-azidobenzylidene)cyclohexanone improve the mechanical properties of organic solar cells?
A: 2,6-Bis(4-azidobenzylidene)cyclohexanone acts as a photo-crosslinkable agent in organic solar cell active layers. [] The azide groups within its structure undergo crosslinking upon exposure to UV light. This process forms a robust network within the active layer, significantly enhancing its stretchability and toughness. [] For instance, incorporating this compound into a PM6/Y6 active layer film increased its stretchability to 18% and toughness to 6.94 MJ m-3, compared to 4.5% and 0.75 MJ m-3 for the non-crosslinked film. []
Q2: Does the concentration of 2,6-Bis(4-azidobenzylidene)cyclohexanone impact the performance of the organic solar cell?
A: Yes, the concentration of 2,6-Bis(4-azidobenzylidene)cyclohexanone, along with the crosslinking time, significantly influences the final properties of the organic solar cell. [] These factors directly affect the crosslinking density within the active layer. Achieving an optimal balance is crucial: insufficient crosslinking may limit the mechanical enhancements, while excessive crosslinking could hinder the charge transport properties of the active layer, ultimately impacting the solar cell's power conversion efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)





![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)


